molecular formula C8H7BrCl2 B1409220 2,4-Dichloro-5-methylbenzyl bromide CAS No. 1803838-12-1

2,4-Dichloro-5-methylbenzyl bromide

Cat. No. B1409220
M. Wt: 253.95 g/mol
InChI Key: PFKQJQFLMAHFFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves radical bromination of a toluene derivative . The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode has been reported . This process involves the optimization of the bromine generator for highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor .


Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-2-methylbenzyl bromide” consists of a benzyl group (a benzene ring with a single carbon substituent) with two chlorine atoms and one methyl group attached to the benzene ring, and a bromine atom attached to the carbon substituent .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For example, a nucleophile might attack this carbon at the same time that these electrons kick off onto your bromine to form the bromide anion as a relatively stable leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dichloro-2-methylbenzyl bromide” include a boiling point of 288.9±35.0 °C and a density of 1.596±0.06 g/cm3 .

Safety And Hazards

The safety data sheet for similar compounds suggests that they can cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin or if inhaled . They should be handled with appropriate personal protective equipment and used only in well-ventilated areas .

Future Directions

The future directions in the research and application of such compounds could involve the development of more efficient synthesis methods. For instance, a recent study reported the use of a continuous photochemical process for benzylic bromination, which achieved high throughput and mass efficiency . Additionally, these compounds could potentially be used in the synthesis of new pharmaceuticals .

properties

IUPAC Name

1-(bromomethyl)-2,4-dichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKQJQFLMAHFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methylbenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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